![molecular formula C21H20N4O2 B7704709 N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704709.png)
N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
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Overview
Description
“N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are a group of heterocyclic compounds that have been synthesized for over a century . They have been of interest due to their close similarity with the purine bases adenine and guanine .
Synthesis Analysis
The synthesis of pyrazoloquinolines involves several steps. The corresponding acids undergo condensation and hydrolysis, followed by cyclization to give pyrazoloquinolines. These are then substituted to yield the final compound . A new pathway for the synthesis of pyrazoloquinolines involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .Molecular Structure Analysis
Pyrazoloquinolines present two possible tautomeric forms: the 1H- and 2H-isomers . They can be modified with a number of substituents that greatly influence their physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazoloquinolines are systematized according to the method used to assemble the pyrazolopyridine system . This involves a sequential opening/closing cascade reaction .Scientific Research Applications
Biological Activities
- Biologically Active Compounds : Researchers have investigated the potential of this compound class as bioactive agents. Some promising aspects include:
- Antiviral Activity : Certain derivatives may exhibit antiviral properties. For instance, they could inhibit RNA-dependent RNA polymerase enzymes transcribed by viruses like Hepatitis C .
- Anti-Herpes Simplex Virus-1 (HSV-1) : Specific ethoxy-substituted derivatives demonstrated considerable anti-HSV-1 activity .
- Glycine Receptor Antagonism : One compound acted as a selective antagonist at the glycine site of the NMDA receptor .
Future Directions
Future Directions
properties
IUPAC Name |
N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-4-25-20-16(12-14-10-9-13(2)11-17(14)22-20)19(24-25)23-21(26)15-7-5-6-8-18(15)27-3/h5-12H,4H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEWXENOAOBFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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